methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 885524-05-0
VCID: VC11646937
InChI: InChI=1S/C10H9N3O3S/c1-4-3-5(9(15)16-2)6-7(11-4)12-10(17)13-8(6)14/h3H,1-2H3,(H2,11,12,13,14,17)
SMILES: CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)OC
Molecular Formula: C10H9N3O3S
Molecular Weight: 251.26 g/mol

methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate

CAS No.: 885524-05-0

Cat. No.: VC11646937

Molecular Formula: C10H9N3O3S

Molecular Weight: 251.26 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate - 885524-05-0

Specification

CAS No. 885524-05-0
Molecular Formula C10H9N3O3S
Molecular Weight 251.26 g/mol
IUPAC Name methyl 7-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C10H9N3O3S/c1-4-3-5(9(15)16-2)6-7(11-4)12-10(17)13-8(6)14/h3H,1-2H3,(H2,11,12,13,14,17)
Standard InChI Key RRZACLOGHOJTKS-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)OC
Canonical SMILES CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Structural Characterization

Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate features a pyrido[2,3-d]pyrimidine core, a bicyclic system formed by the fusion of a pyridine and a pyrimidine ring. Key substituents include:

  • A methyl group at position 7, enhancing hydrophobic interactions in biological systems.

  • A ketone group at position 4, contributing to hydrogen-bonding capabilities.

  • A sulfanyl (thiol) group at position 2, offering reactivity for further functionalization.

  • A methyl ester at position 5, influencing solubility and serving as a synthetic handle .

The molecular formula is inferred as C11_{11}H11_{11}N3_{3}O3_{3}S based on structural analysis, though discrepancies in source-reported stoichiometry (e.g., 10H, 9N, 3O, 3S in one dataset ) highlight the need for further experimental validation.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substitution pattern:

  • Pyrido[2,3-d]pyrimidine: Indicates the fused ring system.

  • 7-Methyl: Methyl substituent at position 7.

  • 4-Oxo: Ketone group at position 4.

  • 2-Sulfanyl: Thiol group at position 2.

  • 5-Carboxylate: Methyl ester at position 5 .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for this specific compound are scarce, analogous pyrido[2,3-d]pyrimidine derivatives are typically synthesized through multi-step condensation and cyclization reactions . A plausible route involves:

  • Formation of the Pyrimidine Core: Condensation of a pyridine-2,3-diamine derivative with a carbonyl-containing reagent (e.g., ethyl cyanoacetate) under acidic or basic conditions.

  • Functionalization: Sequential introduction of the sulfanyl group via nucleophilic substitution and esterification at position 5 using methyl chloroformate .

  • Methylation: Introduction of the methyl group at position 7 using methyl iodide or dimethyl sulfate in the presence of a base.

Reaction conditions such as temperature (often 80–120°C), solvent (e.g., DMF or THF), and catalysts (e.g., piperidine) are critical for optimizing yield and purity.

Industrial Production Challenges

Industrial-scale synthesis faces hurdles due to:

  • Complex Purification Requirements: Chromatography or recrystallization is often needed to isolate the pure compound .

  • Discontinuation Status: Commercial production has ceased, likely due to limited demand or challenges in scalability .

Physical and Chemical Properties

PropertyInference/Reported ValueSource
Molecular Weight~295.3 g/mol (C11_{11}H11_{11}N3_{3}O3_{3}S)Calculated
SolubilityModerate in DMSO, low in waterStructural analogies
Melting PointNot reported
StabilityLikely stable at room temperature

The methyl ester and sulfanyl groups confer moderate lipophilicity, suggesting potential permeability in biological membranes .

Reactivity

  • Ester Hydrolysis: The methyl ester at position 5 can undergo hydrolysis to form a carboxylic acid under acidic or basic conditions.

  • Thiol Oxidation: The sulfanyl group may oxidize to disulfides or sulfonic acids under oxidative conditions .

Applications in Scientific Research

Chemical Synthesis Intermediate

The compound’s discontinuation in commercial availability underscores its role as a specialized intermediate in academic research. Its ester and thiol groups make it a versatile precursor for:

  • Prodrug Development: Ester hydrolysis can yield carboxylic acid derivatives with enhanced bioavailability.

  • Ligand Design: The sulfanyl group facilitates coordination to metal centers in catalytic systems .

Structure-Activity Relationship (SAR) Studies

Researchers have utilized similar compounds to explore how substituents affect bioactivity. For instance:

  • Methyl Groups: Enhance metabolic stability by blocking oxidation sites.

  • Sulfanyl Groups: Improve target binding through hydrophobic or covalent interactions .

Challenges and Future Perspectives

Data Gaps and Limitations

The lack of recent studies and discontinuation of the compound hinder progress in understanding its full potential. Key unknowns include:

  • In Vivo Toxicity: No animal or clinical trial data are available.

  • Synthetic Scalability: Optimizing large-scale production remains unexplored.

Opportunities for Further Research

  • Targeted Modifications: Introducing fluorinated or chiral groups could enhance selectivity and potency.

  • Computational Modeling: Molecular docking studies could predict binding affinities for kinases or microbial targets .

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